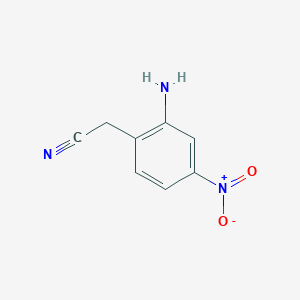
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclobutyl group, a methyl group, and an isopropyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the cyclobutyl, methyl, and isopropyl groups.
Substitution Reactions: The introduction of the cyclobutyl, methyl, and isopropyl groups can be achieved through various substitution reactions. For example, alkylation reactions using appropriate alkyl halides can introduce these groups onto the pyrazole ring.
Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes described above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would involve the use of large-scale reactors and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. These reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides. These reactions are typically carried out under basic or acidic conditions, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions could introduce hydroxyl or carbonyl groups, while reduction reactions could remove these groups or reduce double bonds. Substitution reactions could introduce a wide variety of functional groups, depending on the nature of the substituent.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound has potential applications in drug discovery and development. Its unique structural features make it a potential candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine would depend on its specific application. In biological systems, the compound could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-one: This compound differs from this compound by the presence of a carbonyl group at the 5-position instead of an amine group.
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-thiol: This compound differs by the presence of a thiol group at the 5-position instead of an amine group.
3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-carboxylic acid: This compound differs by the presence of a carboxylic acid group at the 5-position instead of an amine group.
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
5-cyclobutyl-2-methyl-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-7(2)9-10(8-5-4-6-8)13-14(3)11(9)12/h7-8H,4-6,12H2,1-3H3 |
Clé InChI |
SZEQTYNLVRPPDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(N=C1C2CCC2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)


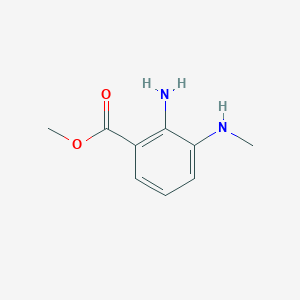
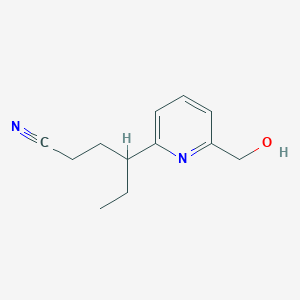
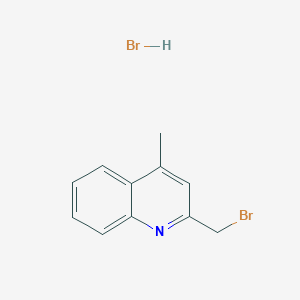

![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
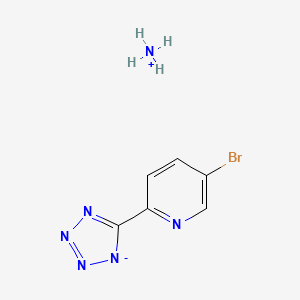
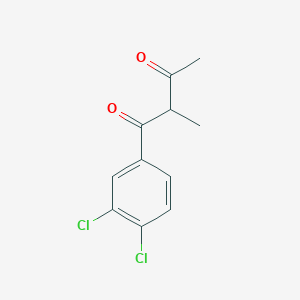

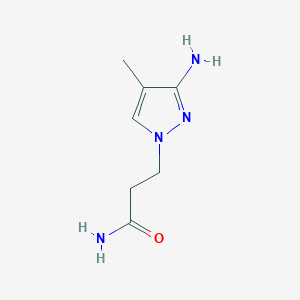
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)
